![molecular formula C20H24N2O3 B5818278 N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of beneficial effects in various disease conditions.
Wirkmechanismus
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 works by activating the sGC enzyme, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating blood vessel tone, smooth muscle relaxation, and other physiological processes. By increasing cGMP levels, N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 can help to improve blood flow and reduce blood pressure.
Biochemical and Physiological Effects:
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of sGC activation in various disease conditions. However, one limitation is that it may not accurately reflect the effects of other sGC activators or other compounds that target the same pathways.
Zukünftige Richtungen
There are several potential future directions for research on N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 and related compounds. One area of interest is the development of more potent and selective sGC activators, which could have greater therapeutic potential. Another area of interest is the investigation of the effects of sGC activation in other disease conditions, such as cancer and neurodegenerative diseases. Additionally, there is ongoing research into the use of sGC activators as adjunct therapies for various disease conditions, including heart failure and pulmonary hypertension.
Synthesemethoden
The synthesis of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 involves several steps, starting with the reaction of 4-tert-butylphenol with acetyl chloride to form the corresponding acetylated derivative. This is then reacted with 3-methylbenzenecarboxylic acid to form the ester, which is then converted to the corresponding carboximidamide by reaction with ammonia. The final step involves the reaction of the carboximidamide with phosgene to form N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure. It also has anti-inflammatory effects, which can help to reduce inflammation and tissue damage in various disease conditions.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-5-7-15(12-14)19(21)22-25-18(23)13-24-17-10-8-16(9-11-17)20(2,3)4/h5-12H,13H2,1-4H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYIBUTWBFPXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

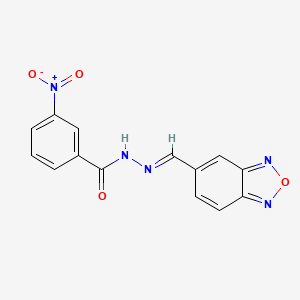
![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5818204.png)
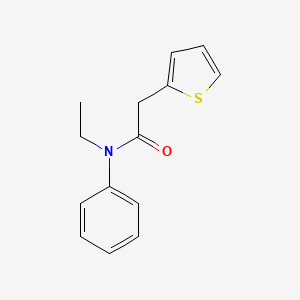
![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)
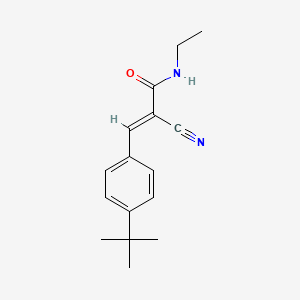
![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)
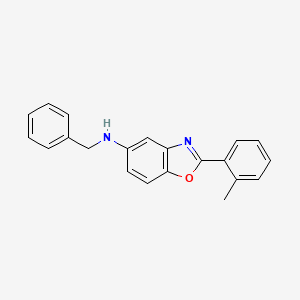
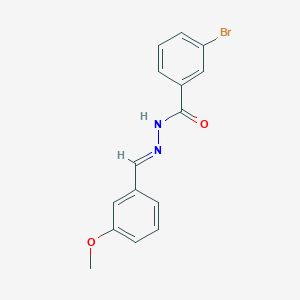
![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
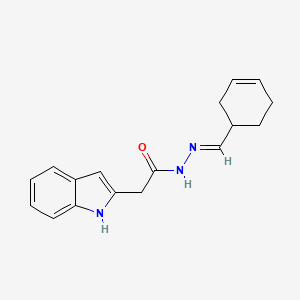
![N-[2-(1-piperidinyl)ethyl]cyclooctanamine](/img/structure/B5818272.png)
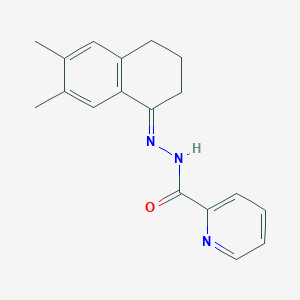
![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)